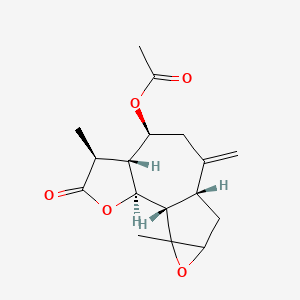
2,6-Dichlorostyrene
Overview
Description
2,6-Dichlorostyrene (2,6-DCST) is an organic compound belonging to the class of aromatic compounds known as vinylaromatic compounds. It is an important intermediate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The synthesis of 2,6-DCST is typically achieved through the addition of an alkyl halide to a diene, such as 1,3-dichloro-5-ethylbenzene. It is also used as a starting material for the synthesis of various polymers, such as polystyrene and polyacrylonitrile.
Scientific Research Applications
Molecular Structure and Vibrational Dynamics
A comprehensive study on 2,6-dichlorostyrene analyzed its molecular structure using MP2 and DFT levels with different basis sets, concluding a nonplanar geometry. The research explored the vinyl-phenyl torsion barrier and the factors responsible for this torsion barrier, including total electronic potential energy and natural bond orbital (NBO) analysis. Additionally, a vibrational study incorporating theoretical data and experimental frequencies from IR, Raman, and inelastic neutron scattering (INS) spectra was performed, leading to a new assignment of vibrational frequencies (Ceacero-Vega et al., 2007).
Copolymerization Applications
This compound has been used in free-radical-initiated copolymerization with various maleimides. The studies found that these copolymers are thermostable, film-forming materials with a random arrangement of monomers in copolymer chains. Molecular weights and thermal stability data were provided, highlighting their potential application in material science (Erceg et al., 2000).
Gas Chromatographic Analysis in Workplace Air
Research on the gas-chromatographic determination of this compound in workplace air was conducted. The method focused on adsorption on activated charcoal and fiberglass, desorption with toluene, and analysis by capillary gas chromatography with flame ionization detection (FID), providing insights into occupational health and safety applications (Makhniashvili & Kozieł, 2000).
Polymerization-Induced Phase Separation
The phase separation induced by the polymerization of 2-chlorostyrene in polystyrene/dibutyl phthalate mixtures was studied. The research employed time-resolved light scattering and scanning electron microscopy, revealing insights into the phase behavior and morphological changes during polymerization, relevant to polymer science and engineering (Okada, Fujimoto & Nose, 1995).
Conformational Dependence in Styrenoic Systems
A study on the conformational dependence of vinyl proton long-range coupling constants in styrenoic systems, including this compound, was conducted. This research, involving solvent and temperature dependence analysis, contributes to a deeper understanding of conformational energetics in organic chemistry (Laatikainen et al., 1988).
Safety and Hazards
2,6-Dichlorostyrene is considered hazardous. It is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Biochemical Analysis
Biochemical Properties
2,6-Dichlorostyrene plays a role in various biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates that may further react with cellular macromolecules . Additionally, this compound can bind to certain proteins, altering their function and potentially leading to changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can induce changes in gene expression, leading to the upregulation or downregulation of specific genes involved in detoxification and stress responses . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450s, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and viability . These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At low doses, the compound may cause mild biochemical changes without significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and inflammation . These adverse effects are often associated with the accumulation of reactive intermediates and the subsequent oxidative damage to tissues .
Metabolic Pathways
This compound is metabolized through several pathways, primarily involving cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of various metabolites, some of which may be reactive and capable of causing cellular damage . The metabolic flux of this compound can be influenced by the presence of other xenobiotics and the overall metabolic state of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which can influence its localization and accumulation within different cellular compartments . The distribution of this compound can also be affected by its lipophilicity and the presence of other competing molecules .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . The activity and function of this compound can be influenced by its localization, as it may interact with different biomolecules within these organelles .
properties
IUPAC Name |
1,3-dichloro-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCVRMIJBXTMNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30350-14-2 | |
| Record name | Poly(2,6-dichlorostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30350-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7073141 | |
| Record name | 2,6-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28469-92-3 | |
| Record name | 2,6-Dichlorostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28469-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichlorostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028469923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28469-92-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichlorostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLOROSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXL6EU26UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,6-Dichlorostyrene influence its ability to form copolymers?
A1: The presence of chlorine atoms at the 2 and 6 positions of the styrene ring in this compound introduces steric hindrance. [] This steric effect influences its reactivity during copolymerization reactions. For instance, compared to styrene, this compound copolymerizes with butadiene at a slower rate. [] Furthermore, when copolymerized with maleic anhydride and its derivatives, this compound tends to form alternating copolymers, indicating a preference for cross-propagation rather than homopolymerization. [] This alternating arrangement is attributed to the formation of charge-transfer complexes between the monomers. []
Q2: What are the thermal properties of polymers incorporating this compound?
A2: Copolymers incorporating this compound generally exhibit enhanced thermal stability compared to their corresponding homopolymers. [, ] For example, while homopolymers of chlorinated styrenes decompose via a one-step mechanism, their copolymers with maleic anhydride demonstrate a two-step decomposition process, suggesting higher thermal resistance. [] This improved thermal stability is valuable for applications requiring materials capable of withstanding elevated temperatures.
Q3: What insights into the molecular structure of this compound have been gained through computational chemistry?
A3: Computational studies utilizing MP2 and DFT levels of theory with various basis sets reveal that this compound adopts a nonplanar geometry. [] This nonplanarity arises from the steric repulsion between the bulky chlorine atoms and the hydrogen atoms on the vinyl group. [] Furthermore, theoretical calculations of the vinyl-phenyl torsion barrier provide insights into the energetic factors governing the molecule's conformational preferences. []
Q4: Are there any analytical methods used to study this compound and its copolymers?
A4: Several analytical techniques are employed to characterize this compound and its copolymers. Gas chromatography proves effective in determining the presence and concentration of this compound isomers in workplace air. [] For analyzing copolymers, techniques like chlorine content analysis are used to determine the copolymer composition and reactivity ratios of the monomers. [] Additionally, thermogravimetric analysis is employed to investigate the thermal stability of the resulting polymers. [, ]
Q5: How does the presence of complexing agents affect the copolymerization behavior of this compound?
A5: Research indicates that the presence of complexing agents, such as ZnCl2 or AlCl3, can significantly influence the reactivity ratios of this compound during copolymerization. [] Specifically, when copolymerized with monomers that do not form complexes with these agents, such as this compound itself, the reactivity ratio of this compound (r2) generally decreases. [] This altered reactivity is attributed to the influence of complexing agents on the reactivity of the propagating radicals. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




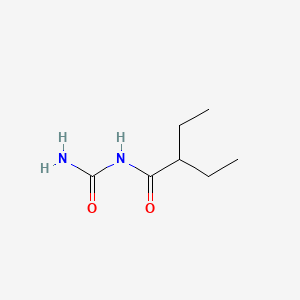



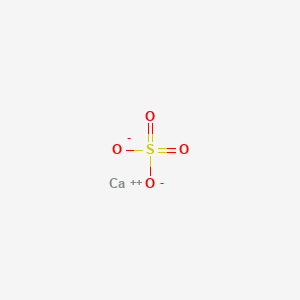
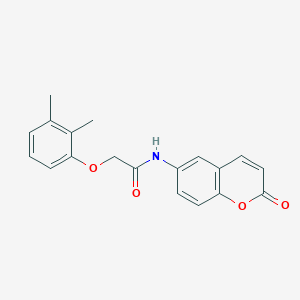
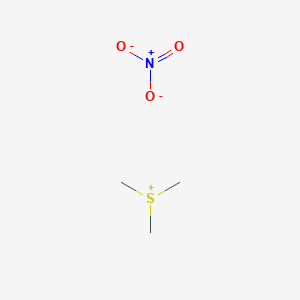
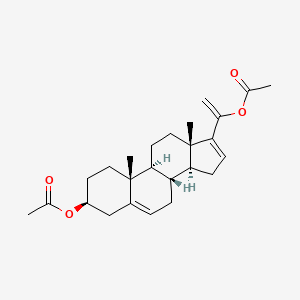

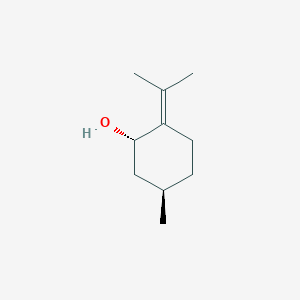
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)

